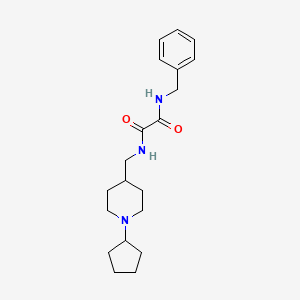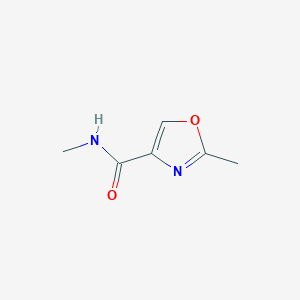
N1-benzyl-N2-((1-cyclopentylpiperidin-4-yl)methyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-benzyl-N2-((1-cyclopentylpiperidin-4-yl)methyl)oxalamide, also known as BPO-27, is a novel compound that has gained significant attention in the field of medicinal chemistry. It is a potent and selective antagonist of the nociceptin/orphanin FQ peptide (NOP) receptor, which is a G protein-coupled receptor that plays a crucial role in the regulation of pain, anxiety, and stress responses.
Mécanisme D'action
N1-benzyl-N2-((1-cyclopentylpiperidin-4-yl)methyl)oxalamide exerts its pharmacological effects by selectively binding to the NOP receptor and blocking its activation by nociceptin/orphanin FQ peptide. This results in a reduction in pain perception, anxiety, and stress responses.
Biochemical and Physiological Effects:
N1-benzyl-N2-((1-cyclopentylpiperidin-4-yl)methyl)oxalamide has been shown to produce a range of biochemical and physiological effects in preclinical studies. It has been shown to reduce pain perception in animal models of acute and chronic pain. It has also been shown to reduce anxiety and stress responses in animal models of anxiety and depression. Additionally, N1-benzyl-N2-((1-cyclopentylpiperidin-4-yl)methyl)oxalamide has been shown to reduce drug-seeking behavior in animal models of drug addiction.
Avantages Et Limitations Des Expériences En Laboratoire
N1-benzyl-N2-((1-cyclopentylpiperidin-4-yl)methyl)oxalamide has several advantages as a research tool in the laboratory. It is a potent and selective antagonist of the NOP receptor, which makes it a valuable tool for studying the physiological and pharmacological roles of this receptor. However, N1-benzyl-N2-((1-cyclopentylpiperidin-4-yl)methyl)oxalamide has some limitations as a research tool. It is a relatively new compound, and its pharmacokinetic and pharmacodynamic properties are not fully understood. Additionally, its high potency and selectivity may make it difficult to interpret the results of experiments that involve the use of this compound.
Orientations Futures
There are several potential future directions for research on N1-benzyl-N2-((1-cyclopentylpiperidin-4-yl)methyl)oxalamide. One area of interest is the development of analogs of N1-benzyl-N2-((1-cyclopentylpiperidin-4-yl)methyl)oxalamide that have improved pharmacokinetic and pharmacodynamic properties. Another area of interest is the investigation of the potential therapeutic applications of N1-benzyl-N2-((1-cyclopentylpiperidin-4-yl)methyl)oxalamide in humans. Clinical trials are needed to determine the safety and efficacy of this compound in humans. Finally, the physiological and pharmacological roles of the NOP receptor are not fully understood, and further research is needed to elucidate the functions of this receptor and its potential as a therapeutic target.
Méthodes De Synthèse
The synthesis of N1-benzyl-N2-((1-cyclopentylpiperidin-4-yl)methyl)oxalamide involves a series of chemical reactions that require specialized equipment and expertise. The initial step involves the reaction of cyclopentylpiperidine with benzyl bromide to yield N-benzylcyclopentylpiperidine. This intermediate is then reacted with oxalyl chloride to form N-benzylcyclopentylpiperidin-4-yl oxalyl chloride, which is subsequently reacted with methylamine to produce N1-benzyl-N2-((1-cyclopentylpiperidin-4-yl)methyl)oxalamide.
Applications De Recherche Scientifique
N1-benzyl-N2-((1-cyclopentylpiperidin-4-yl)methyl)oxalamide has been extensively studied for its potential therapeutic applications in various disease conditions. It has shown promising results in preclinical studies as a potential treatment for pain, anxiety, and depression. It has also been investigated for its potential use in the treatment of drug addiction and withdrawal symptoms.
Propriétés
IUPAC Name |
N'-benzyl-N-[(1-cyclopentylpiperidin-4-yl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O2/c24-19(21-14-16-6-2-1-3-7-16)20(25)22-15-17-10-12-23(13-11-17)18-8-4-5-9-18/h1-3,6-7,17-18H,4-5,8-15H2,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYLUNIXMAHASGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCC(CC2)CNC(=O)C(=O)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-benzyl-N2-((1-cyclopentylpiperidin-4-yl)methyl)oxalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




amino]-2,5-dimethyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2538821.png)


![Spiro 3-[1-benzyl oxindyl]-2'-[3'-(3,4-dichlorophenyl)thiazolidin-4-one]](/img/structure/B2538827.png)
![methyl 4-(N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)sulfamoyl)benzoate](/img/structure/B2538828.png)



![2-Chloro-N-[(2-chloro-5-hydroxyphenyl)methyl]acetamide](/img/structure/B2538833.png)
![[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(2-methyl-1,3-thiazol-4-yl)methanone](/img/structure/B2538834.png)
![1-tosyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B2538835.png)